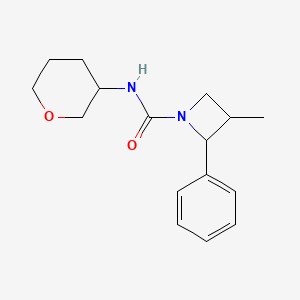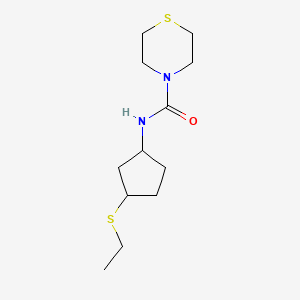
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide, commonly known as ECTM, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of thiomorpholines, which are known for their diverse biological activities. ECTM has been shown to exhibit promising results in various studies, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of ECTM involves the inhibition of various signaling pathways that are involved in cancer progression. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, ECTM has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. These mechanisms of action make ECTM a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
ECTM has been shown to exhibit various biochemical and physiological effects, including modulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, ECTM has been shown to modulate the immune system response by inhibiting the production of pro-inflammatory cytokines. These effects make ECTM a potential candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ECTM in lab experiments is its potent anti-proliferative and anti-metastatic effects, making it a promising candidate for cancer therapy. Additionally, ECTM has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using ECTM in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on ECTM. One of the potential directions is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Moreover, the development of novel formulations and delivery systems for ECTM can improve its bioavailability and efficacy. Finally, the evaluation of ECTM in preclinical and clinical studies can provide valuable insights into its potential therapeutic applications.
In conclusion, ECTM is a promising candidate for cancer therapy, exhibiting potent anti-proliferative and anti-metastatic effects. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer progression. ECTM has several advantages and limitations for lab experiments, and there are several future directions for its research. Further studies are needed to fully explore the potential of ECTM in therapeutic applications.
Métodos De Síntesis
The synthesis of ECTM involves the reaction of 3-ethylsulfanyl-cyclopentanone with thiomorpholine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ECTM. This method has been optimized to yield high purity and yield of ECTM, making it a reliable method for its synthesis.
Aplicaciones Científicas De Investigación
ECTM has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-proliferative and anti-metastatic effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, ECTM has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system response, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS2/c1-2-17-11-4-3-10(9-11)13-12(15)14-5-7-16-8-6-14/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZANEFKSOELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
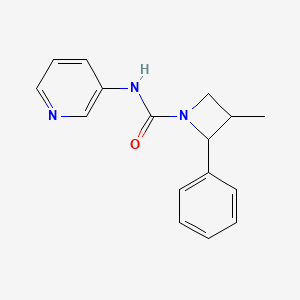
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
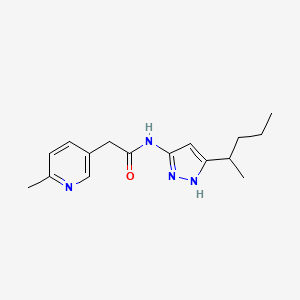
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
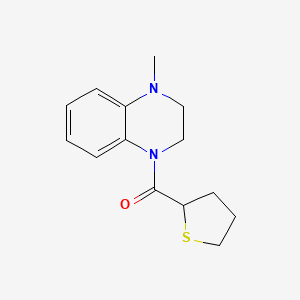
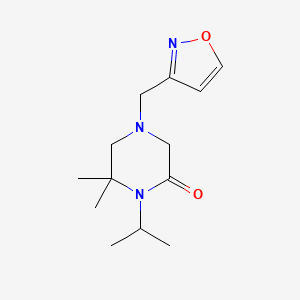
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
